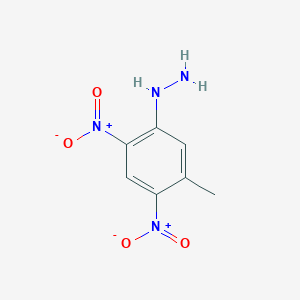

(5-Methyl-2,4-dinitrophenyl)hydrazine

Descripción

Contextualization within Dinitrophenylhydrazine Chemistry

To understand the chemistry of (5-Methyl-2,4-dinitrophenyl)hydrazine, it is essential to first consider its parent compound, (2,4-dinitrophenyl)hydrazine, commonly known as 2,4-DNPH or Brady's reagent. allen.inwikipedia.org 2,4-DNPH is a well-established reagent in qualitative organic analysis used to detect the presence of aldehydes and ketones. allen.inbyjus.com The reaction involves the nucleophilic addition of the terminal amine group of 2,4-DNPH to the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This is followed by the elimination of a water molecule in a condensation reaction, also known as an addition-elimination reaction, to form a new compound called a 2,4-dinitrophenylhydrazone. wikipedia.orgijrpc.com

These hydrazone derivatives are typically brightly colored yellow, orange, or red solids. allen.inwikipedia.org The formation of this precipitate serves as a positive test for the carbonyl functionality. byjus.com A key advantage of this test is that the resulting hydrazone crystals have sharp, characteristic melting points, which can be used to identify the original aldehyde or ketone by comparing the value to known data. wikipedia.orgchemeurope.com Notably, 2,4-DNPH does not typically react with other carbonyl-containing functional groups like esters, amides, or carboxylic acids due to the stabilizing effects of resonance in those molecules. wikipedia.orgchemeurope.com

This compound is a structural analog of 2,4-DNPH. The primary difference is the addition of a methyl group (-CH₃) to the fifth position of the benzene (B151609) ring. This substitution can be expected to influence the compound's properties, such as its solubility and the specific melting points of the hydrazone derivatives it forms. cymitquimica.com The fundamental reactive principle, however, remains the same: it acts as a reagent for carbonyl compounds.

Below is a comparative data table of the two compounds.

| Property | (2,4-Dinitrophenyl)hydrazine | This compound |

| CAS Number | 119-26-6 wikipedia.org | 5267-23-2 cymitquimica.com |

| Chemical Formula | C₆H₆N₄O₄ wikipedia.org | C₇H₈N₄O₄ cymitquimica.com |

| Molar Mass | 198.14 g/mol wikipedia.org | 212.16 g/mol cymitquimica.com |

| Appearance | Red to orange solid wikipedia.org | Yellow crystalline powder cymitquimica.com |

| Melting Point | 198-202 °C (decomposes) wikipedia.org | ~195 °C cymitquimica.com |

Academic Significance of Substituted Hydrazine (B178648) Derivatives

Substituted hydrazine derivatives, including this compound, represent a critical class of compounds in organic chemistry due to their versatile reactivity and wide-ranging applications. nbinno.com Their chemical behavior allows them to serve as nucleophiles, reducing agents, and crucial building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds. nbinno.com

Hydrazines and their products, hydrazones, are extensively used in organic synthesis. naturalspublishing.com The reactivity of the carbon and nitrogen atoms in hydrazones towards both electrophiles and nucleophiles makes them valuable intermediates for synthesizing heterocyclic compounds like pyrazoles, pyridazines, and triazoles. nbinno.comnaturalspublishing.com These heterocyclic structures are prevalent in many biologically active molecules. mdpi.com

The academic and commercial interest in hydrazine derivatives is significantly driven by their diverse biological activities. nih.gov Research has shown that various substituted hydrazines and hydrazones exhibit a wide spectrum of pharmacological properties. naturalspublishing.comnih.gov These include applications as:

Antimicrobial agents iscientific.org

Anticancer and antitumor agents naturalspublishing.comnih.gov

Anticonvulsant and anti-inflammatory drugs nih.gov

Antitubercular and antimalarial agents nih.gov

Fungicides and herbicides naturalspublishing.commdpi.com

This broad utility in medicinal chemistry and agrochemicals underscores the ongoing academic importance of synthesizing and studying novel substituted hydrazine derivatives. nbinno.comnih.gov They are considered vital synthons for creating molecules with potential therapeutic or agricultural applications. mdpi.com

Historical Development of Related Reagents in Organic Chemistry

The history of this compound is rooted in the broader development of hydrazine chemistry and reagents for carbonyl identification. A pivotal moment in this history was the discovery of the first hydrazine derivative, phenylhydrazine (B124118), by German chemist Emil Fischer in 1875. fi.edubritannica.comwikipedia.org This discovery was instrumental, as Fischer later utilized phenylhydrazine's reaction with sugars to form crystalline osazones. britannica.comwikipedia.org This breakthrough allowed for the effective separation and identification of sugars, laying the groundwork for his Nobel Prize-winning research on carbohydrates. msu.edunobelprize.org

Following Fischer's work, Theodor Curtius first synthesized the parent compound, hydrazine, in 1887. wikipedia.org He also developed the Curtius rearrangement, a reaction that proceeds through an acyl azide (B81097) intermediate and is widely used in organic synthesis to convert carboxylic acids into amines, urethanes, and ureas. thermofisher.comnih.govwikipedia.org

The specific application of dinitrophenylhydrazine as a superior reagent for identifying aldehydes and ketones was developed and popularized by Oscar L. Brady and G. V. Elsmie in 1926. wikipedia.orgrsc.orgbris.ac.uk Their work established 2,4-DNPH, or "Brady's Reagent," as a staple in qualitative organic analysis laboratories. ijrpc.com The reliability of forming distinctively colored, crystalline derivatives with sharp melting points made it an invaluable tool for chemical identification before the widespread availability of modern spectroscopic techniques. wikipedia.orgchemeurope.com Other reagents for distinguishing aldehydes from ketones, such as Tollens' reagent and Fehling's solution, were also developed, but Brady's reagent offered a more general test for the carbonyl group in both types of compounds. savemyexams.comsserc.org.uksavemyexams.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H8N4O4 |

|---|---|

Peso molecular |

212.16 g/mol |

Nombre IUPAC |

(5-methyl-2,4-dinitrophenyl)hydrazine |

InChI |

InChI=1S/C7H8N4O4/c1-4-2-5(9-8)7(11(14)15)3-6(4)10(12)13/h2-3,9H,8H2,1H3 |

Clave InChI |

YBLLLDQIYSHJCB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |

Origen del producto |

United States |

Synthetic Methodologies for 5 Methyl 2,4 Dinitrophenyl Hydrazine and Its Derivatives

Direct Synthesis Approaches for (5-Methyl-2,4-dinitrophenyl)hydrazine

The primary route for synthesizing the title compound involves a nucleophilic aromatic substitution reaction, a cornerstone mechanism in aromatic chemistry.

Nucleophilic Aromatic Substitution Pathways

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is analogous to the common preparation of 2,4-dinitrophenylhydrazine (B122626). rroij.comrroij.com The reaction proceeds by treating a substituted aryl halide, in this case, 1-chloro-5-methyl-2,4-dinitrobenzene, with a hydrazine (B178648) source.

The mechanism is facilitated by the presence of two strong electron-withdrawing nitro (–NO₂) groups on the benzene (B151609) ring. These groups are positioned ortho and para to the leaving group (a halogen, typically chlorine), which strongly activates the aryl ring towards nucleophilic attack. scribd.comscribd.com The process involves two main steps:

Nucleophilic Attack: The nucleophilic hydrazine attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. scribd.comscribd.com The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, which stabilizes the intermediate and facilitates its formation.

Elimination: The aromaticity of the ring is restored through the elimination of the leaving group (halide ion), resulting in the final substituted product, this compound. scribd.com

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Drawing from established procedures for the synthesis of 2,4-DNPH, a typical and effective method involves the reaction of the chlorinated precursor with hydrazine sulfate (B86663) in an alcoholic solvent. orgsyn.org

A common practice is to first generate free hydrazine from hydrazine sulfate by using a weak base, such as potassium acetate (B1210297) or sodium acetate. orgsyn.org This mixture is then reacted with the aryl chloride under reflux. The product, being sparingly soluble in the reaction medium, often precipitates out as the reaction progresses. orgsyn.org Purification can be achieved by washing the crude product with warm alcohol to remove any unreacted starting material, followed by recrystallization. Yields for the analogous synthesis of 2,4-DNPH are typically reported in the range of 80-85%. orgsyn.org

Table 1: Typical Reaction Conditions for the Synthesis of this compound via SNAr

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | 1-Chloro-5-methyl-2,4-dinitrobenzene | The electrophilic aromatic substrate. | rroij.comscribd.com |

| Nucleophile Source | Hydrazine sulfate | Provides the hydrazine nucleophile. | orgsyn.org |

| Base | Potassium acetate or Sodium acetate | Generates free hydrazine from its salt. | orgsyn.org |

| Solvent | Ethanol (B145695) | Dissolves reactants and facilitates the reaction. | orgsyn.org |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. | scribd.comorgsyn.org |

| Workup | Cooling, filtration, and washing with warm alcohol and water. | Isolates and purifies the solid product. | orgsyn.org |

Synthesis of Dinitrophenylhydrazone Derivatives

This compound is a valuable reagent for the derivatization of carbonyl compounds, leading to the formation of corresponding hydrazones.

Condensation Reactions with Carbonyl Compounds

The reaction between this compound and aldehydes or ketones is a classic condensation reaction, also described as a nucleophilic addition-elimination reaction. wikipedia.orgchemguide.co.ukchemicalbook.com In this process, the nucleophilic –NH₂ group of the hydrazine adds to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable, crystalline product known as a (5-Methyl-2,4-dinitrophenyl)hydrazone, often with a characteristic yellow, orange, or red color. rroij.comwikipedia.orgchemicalbook.com This reaction is highly reliable for identifying the presence of a carbonyl functional group. chemicalbook.comijsrst.com

The condensation reaction is broadly applicable to a wide range of both aliphatic and aromatic aldehydes and ketones. ijsrst.com The structure of the carbonyl compound influences the characteristics of the resulting hydrazone derivative. Generally, derivatives of aromatic aldehydes and ketones tend to produce deeper red-colored precipitates, while those from aliphatic carbonyls are typically more yellow or orange. rroij.comrroij.comwikipedia.org These derivatives have distinct melting points, which historically served as a method for identifying the original carbonyl compound. wikipedia.org

Table 2: Examples of (5-Methyl-2,4-dinitrophenyl)hydrazone Derivatives

| Carbonyl Substrate | Substrate Type | Resulting Hydrazone Derivative Name |

|---|---|---|

| Acetaldehyde | Aliphatic Aldehyde | Acetaldehyde (5-methyl-2,4-dinitrophenyl)hydrazone |

| Benzaldehyde | Aromatic Aldehyde | Benzaldehyde (5-methyl-2,4-dinitrophenyl)hydrazone |

| Acetone | Aliphatic Ketone | Acetone (5-methyl-2,4-dinitrophenyl)hydrazone |

| Acetophenone | Aromatic Ketone | Acetophenone (5-methyl-2,4-dinitrophenyl)hydrazone |

| Butanone | Aliphatic Ketone | Butanone (5-methyl-2,4-dinitrophenyl)hydrazone |

The formation of dinitrophenylhydrazones is typically catalyzed by acid. acs.org The catalyst's role is to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine. acs.org This significantly enhances the rate of the initial addition step.

The most common catalytic system is known as Brady's reagent, which is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and concentrated sulfuric acid. rroij.comwikipedia.orgchemguide.co.uk The strong acid ensures a sufficient concentration of the protonated carbonyl species to drive the reaction efficiently. Other acids, such as phosphoric acid or glacial acetic acid, have also been employed to catalyze the reaction. nih.govniscair.res.innih.gov In some specific preparations, a base catalyst like piperidine (B6355638) has been reported. uobaghdad.edu.iq The choice of catalyst and solvent can be adjusted to optimize the reaction rate and the crystallization of the hydrazone product.

Table 3: Common Catalytic Systems for Dinitrophenylhydrazone Formation

| Catalyst | Typical Solvent(s) | Reaction Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol or Ethanol | Commonly used in Brady's reagent; effective for a wide range of carbonyls. | wikipedia.orgchemguide.co.uk |

| Phosphoric Acid (H₃PO₄) | Acetonitrile (B52724) or aqueous solutions | Used for quantitative analysis to control isomerization and decomposition. | nih.gov |

| Glacial Acetic Acid (CH₃COOH) | Methanol or Ethanol | A milder acid catalyst, often used under reflux conditions. | niscair.res.innih.govuobaghdad.edu.iq |

| Hydrochloric Acid (HCl) | Ethanol | Used to prepare the reagent solution and catalyze the reaction. | nih.gov |

| Piperidine | Methanol | A basic catalyst reported for specific syntheses, used under reflux. | uobaghdad.edu.iq |

Synthesis of Polycyclic Heterocyclic Derivatives Containing the (Dinitrophenyl)hydrazine Moiety

The (dinitrophenyl)hydrazine moiety serves as a critical building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its reactive hydrazine group readily participates in cyclization reactions to form stable ring systems.

Pyrazolone (B3327878) Ring Formation

The synthesis of pyrazolone derivatives is a fundamental transformation in heterocyclic chemistry. The reaction of a substituted hydrazine with a β-ketoester or its equivalent is a primary method for constructing the pyrazolone ring.

A direct method for preparing 1-(2,4-dinitrophenyl)-3-methyl-pyrazol-5-one involves the reaction of 2,4-dinitrophenylhydrazine with diketene. google.com In this process, the hydrazine is dissolved in an inert solvent and heated, followed by the slow addition of an equimolar amount of diketene. The reaction proceeds with the removal of water to drive the cyclization, and the pyrazolone product is subsequently isolated by crystallization. google.com

The more conventional approach involves the condensation of a hydrazine with a β-ketoester, such as ethyl acetoacetate. orientjchem.orgias.ac.in This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid catalyst like glacial acetic acid. nih.gov The mechanism involves an initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative. orientjchem.orgnih.govjmchemsci.com This general methodology is applicable to a wide range of substituted hydrazines, including dinitrophenylhydrazine derivatives.

Table 1: Synthesis of 1-(2,4-Dinitrophenyl)-3-methyl-pyrazol-5-one

| Reactant 1 | Reactant 2 | Key Conditions | Product | Ref |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | Diketene | Inert solvent, >40°C, removal of water | 1-(2,4-Dinitrophenyl)-3-methyl-pyrazol-5-one | google.com |

Triazole Ring Systems

The (dinitrophenyl)hydrazine framework can also be incorporated into triazole ring systems. Both 1,2,3- and 1,2,4-triazole (B32235) derivatives can be synthesized, often by constructing the triazole ring and then attaching the dinitrophenylhydrazine moiety, or by using a dinitrophenylhydrazide as a precursor.

A notable synthesis of a 1,2,3-triazole derivative involves the condensation of 2,4-dinitrophenylhydrazine with a pre-formed triazole-containing chalcone. Specifically, 1-(5-Methyl-1-aryl-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one can be refluxed with 2,4-dinitrophenylhydrazine in ethanol with a catalytic amount of concentrated HCl. This reaction yields a 4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-aryl-1H-1,2,3-triazole, effectively linking the dinitrophenylhydrazine group to the triazole scaffold through a hydrazone bridge. nih.gov

For the synthesis of 1,2,4-triazole rings, a common strategy is the cyclization of acylthiosemicarbazides or the reaction of hydrazides with various reagents. tijer.org For example, a hydrazide can be reacted with an isothiocyanate, and the resulting thiosemicarbazide (B42300) is cyclized under basic conditions. tijer.org While not starting directly from this compound, these established routes can be adapted by using the corresponding (5-methyl-2,4-dinitrophenyl)hydrazide as a key intermediate. Another versatile method involves the condensation of hydrazines or hydrazides with diacylamines (the Einhorn-Brunner reaction) or nitriles to form the 1,2,4-triazole core. tijer.orgresearchgate.net

Table 2: Synthesis of a Triazole Derivative Incorporating a (Dinitrophenyl)hydrazine Moiety

| Reactants | Reagents/Solvent | Conditions | Product | Yield | Ref |

|---|

Pyrano[2,3-c]pyrazole Scaffolds

Pyrano[2,3-c]pyrazoles are fused heterocyclic systems of significant interest. Their synthesis is often achieved through multi-component reactions where the pyrazole (B372694) ring is formed in situ and subsequently fused with a pyran ring.

A highly efficient approach for synthesizing these scaffolds involves a four-component reaction utilizing an aromatic aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine derivative. nih.govresearchgate.net Research by M. S. Vasava and colleagues specifically demonstrated the use of 2,4-dinitrophenylhydrazine in this reaction. nih.gov The condensation of various substituted aldehydes, ethyl acetoacetate, malononitrile, and 2,4-dinitrophenylhydrazine in the presence of SnCl₂ as a catalyst yields the corresponding 1-(2,4-dinitrophenyl)-pyrano[2,3-c]pyrazole derivatives. This method highlights the direct use of the dinitrophenylhydrazine moiety in constructing complex, fused heterocyclic systems. nih.gov

The reaction mechanism is thought to proceed via the initial formation of a pyrazolone from the hydrazine and ethyl acetoacetate, and a Knoevenagel condensation product from the aldehyde and malononitrile. A subsequent Michael addition followed by intramolecular cyclization and tautomerization affords the final pyrano[2,3-c]pyrazole product. arakmu.ac.ir

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of efficient and selective reactions. One-pot syntheses and stereoselective methods are at the forefront of these advancements, offering reduced waste, shorter reaction times, and greater control over molecular architecture.

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient and green chemical process. The synthesis of pyrano[2,3-c]pyrazoles is a prime example of such a strategy.

The previously mentioned four-component synthesis of 1-(2,4-dinitrophenyl)-pyrano[2,3-c]pyrazoles is a classic one-pot domino reaction. nih.gov By combining the four starting materials—an aldehyde, malononitrile, ethyl acetoacetate, and 2,4-dinitrophenylhydrazine—with a catalyst in a single flask, a complex molecular scaffold is constructed in a single operation. This approach avoids lengthy separation and purification procedures for intermediates, thereby saving time, solvents, and resources. nih.govresearchgate.net The efficiency of this one-pot method has been demonstrated using both conventional heating and microwave irradiation, with the latter often providing higher yields in significantly shorter reaction times. nih.gov

Table 3: Comparison of Methods for One-Pot Synthesis of Pyrano[2,3-c]pyrazoles

| Method | Catalyst | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Conventional Heating (80°C) | SnCl₂ | 1.4 - 2 h | 50 - 80% | nih.gov |

Stereoselective Synthesis of Hydrazone Isomers

Hydrazones derived from unsymmetrical ketones or aldehydes can exist as E/Z stereoisomers due to restricted rotation around the C=N double bond. The ability to selectively synthesize one isomer is a significant challenge and an area of active research.

The control of E/Z isomerization can be achieved through external stimuli. For instance, a hydrazone-based system incorporating a pyridine (B92270) ring acts as a pH-activated molecular switch. In its neutral state, it exists predominantly as the E isomer (>97%). Upon acidification, it can be quantitatively converted to the protonated Z isomer (Z-H⁺). Subsequent neutralization can transiently generate the metastable Z isomer, which then thermally equilibrates back to the more stable E form. acs.orgbohrium.com This demonstrates a method of stereochemical control through a reversible chemical stimulus.

Another strategy involves the thermally stimulated isomerization of hydrazone anions. The Z-isomer of a hydrazone can be deprotonated using a non-nucleophilic base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The resulting Z-anion is often unstable and isomerizes at room temperature to the thermodynamically more stable E-anion. Quenching this mixture with a proton source then yields the E-isomer of the hydrazone quantitatively. researchgate.net This process provides a pathway to convert a Z-isomer into an E-isomer with high selectivity. researchgate.net

The relative stability of the isomers, which dictates the equilibrium position, is influenced by factors such as intramolecular hydrogen bonding and steric effects. mdpi.com For example, the presence of a substituent that can form an intramolecular hydrogen bond in the Z-isomer can increase its stability, making the photochemical or thermal E/Z isomerization more controllable and reversible. mdpi.comnih.gov These principles can be applied to design synthetic conditions that favor the formation of a desired stereoisomer.

Purification and Isolation Procedures

The purification of this compound and its derivatives, particularly the hydrazones formed from reactions with aldehydes and ketones, is essential for their accurate characterization. These derivatives are typically stable, crystalline solids with distinct melting points, making them suitable for purification by standard laboratory techniques. ijsrst.com The choice of method depends on the nature of the impurities and the scale of the preparation.

Recrystallization is the most common and effective method for purifying the solid, crystalline derivatives of this compound. The principle relies on the differential solubility of the desired compound and impurities in a selected solvent at varying temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving the more soluble impurities behind in the solution. researchgate.net

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. For dinitrophenylhydrazine derivatives, a range of organic solvents has been proven effective. Ethanol is frequently used for recrystallizing 2,4-dinitrophenylhydrazones. ijsrst.comresearchgate.net For derivatives that are less soluble, other solvents like n-butyl alcohol, pyridine, or dioxane may be employed. orgsyn.org In some cases, a bicarbonate wash of the crude crystals prior to recrystallization is recommended to remove residual acidic catalysts from the synthesis step, which can lead to variable melting points and potential degradation of the product. sci-hub.se

Table 1: Common Recrystallization Solvents for Dinitrophenylhydrazone Derivatives

| Solvent | Typical Application/Notes | Reference |

|---|---|---|

| Ethanol | Widely used for a variety of aldehyde and ketone derivatives. | ijsrst.com |

| n-Butyl Alcohol | Effective for less soluble derivatives, though larger volumes may be required. | orgsyn.org |

| Acetonitrile | Used as an alternative to ethanol for specific derivatives. | sci-hub.se |

| 1,4-Dioxane | An alternative solvent for certain hydrazones. | sci-hub.se |

| Pyridine | A powerful solvent for particularly insoluble compounds. | orgsyn.org |

The general procedure involves filtering the hot, saturated solution to remove any insoluble impurities before allowing it to cool slowly. Rapid cooling can lead to the formation of small, impure crystals. Once crystallization is complete, the purified crystals are collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. ijsrst.com

When recrystallization is insufficient to achieve the desired purity, or when dealing with mixtures of closely related derivatives, chromatographic methods are employed. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. uni.edu

Column chromatography, particularly its modern, high-pressure variant, High-Performance Liquid Chromatography (HPLC), is a powerful tool for the separation and purification of this compound derivatives. d-nb.info This method is especially useful for separating structural isomers which may have very similar solubilities, rendering recrystallization ineffective. d-nb.info

In a typical application, a solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase), and a solvent or solvent mixture (the mobile phase) is used to elute the components. Separation occurs because different compounds travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For dinitrophenylhydrazone derivatives, reversed-phase HPLC is common. d-nb.info In this technique, the stationary phase is nonpolar (e.g., silica (B1680970) gel modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile or methanol. d-nb.infoijcpa.in

Table 2: Exemplary Column Chromatography Conditions for Dinitrophenylhydrazone Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | Separation of structural isomers of short-chain aldehyde hydrazones. | d-nb.info |

| HPLC | Inertsil ODS C18 | 0.1% Triethylamine in water (pH 3.0) and Acetonitrile | Quantification of formaldehyde-DNPH derivative. | ijcpa.in |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively for the analysis of this compound derivatives. uni.edunih.gov It is primarily used for qualitative purposes, such as monitoring the progress of a reaction, assessing the purity of a compound, and identifying the components in a mixture by comparison with known standards. researchgate.netsigmaaldrich.com

In TLC, a thin layer of an adsorbent material, typically silica gel or aluminum oxide, is coated onto a flat carrier such as a glass or plastic plate. nih.gov A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, effecting a separation.

A significant advantage of working with dinitrophenylhydrazine derivatives is that they are intensely colored (typically yellow, orange, or red). wikipedia.org This property allows for the easy visualization of the separated spots on the TLC plate without the need for additional developing agents. ijsrst.com The purity of a sample can be assessed by the presence of a single spot, while the appearance of multiple spots indicates a mixture of compounds.

Table 3: Typical Parameters for Thin-Layer Chromatography of Dinitrophenylhydrazine Derivatives

| Parameter | Common Selection | Purpose/Notes | Reference |

|---|---|---|---|

| Stationary Phase | Silica Gel G | A versatile and widely used adsorbent for separating polar compounds. | uni.edu |

| Mobile Phase | Mixtures of nonpolar and polar solvents (e.g., hexane/ethyl acetate) | The solvent polarity is adjusted to achieve optimal separation (Rf values). | uni.edu |

| Visualization | Direct visual inspection | Derivatives are colored (yellow, orange, red), eliminating the need for stains. | wikipedia.org |

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2,4 Dinitrophenyl Hydrazine and Its Derivatives

Vibrational Spectroscopy

The FT-IR spectrum of (5-Methyl-2,4-dinitrophenyl)hydrazine is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. By analyzing the spectrum of the parent 2,4-dinitrophenylhydrazine (B122626), the key vibrational modes can be assigned. For 2,4-dinitrophenylhydrazine, the FT-IR spectrum shows prominent bands related to N-H, C-H, C=C, C-N, and NO₂ vibrations. researchgate.netresearchgate.net

The introduction of a methyl group at the 5-position of the phenyl ring in this compound would introduce additional C-H stretching and bending vibrations. The N-H stretching vibrations of the hydrazine (B178648) moiety are typically observed in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups are strong and typically found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (hydrazine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (methyl group) |

| 1620 - 1600 | Aromatic C=C stretching |

| 1550 - 1500 | Asymmetric NO₂ stretching |

| 1470 - 1450 | Aromatic C=C stretching |

| 1350 - 1300 | Symmetric NO₂ stretching |

| 1300 - 1250 | C-N stretching |

| 850 - 800 | C-H out-of-plane bending |

Note: This table is predictive and based on the analysis of 2,4-dinitrophenylhydrazine and general spectroscopic correlations.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2,4-dinitrophenylhydrazine has been studied and shows characteristic bands for the nitro groups and the phenyl ring. researchgate.net For this compound, the symmetric stretching of the nitro groups is expected to produce a strong Raman band. The ring breathing mode of the substituted benzene (B151609) ring should also be a prominent feature. The C-H vibrations of the methyl group will also be observable.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (methyl group) |

| 1620 - 1600 | Aromatic C=C stretching |

| 1350 - 1300 | Symmetric NO₂ stretching |

| 1050 - 1000 | Ring breathing mode |

Note: This table is predictive and based on the analysis of 2,4-dinitrophenylhydrazine and general spectroscopic correlations.

The key functional groups in this compound are the hydrazine (-NHNH₂), the two nitro groups (-NO₂), the methyl group (-CH₃), and the substituted phenyl ring.

Hydrazine Group: The N-H stretching vibrations are expected in the 3300-3400 cm⁻¹ region in the FT-IR spectrum. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.

Nitro Groups: The asymmetric and symmetric NO₂ stretching vibrations are strong and characteristic, appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively, in both FT-IR and Raman spectra.

Methyl Group: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Aromatic Ring: The C=C stretching vibrations of the phenyl ring are observed in the 1620-1450 cm⁻¹ region. The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which are expected in the 900-800 cm⁻¹ region and can be indicative of the positions of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the protons of the hydrazine group, the aromatic ring, and the methyl group. Based on data for 2,4-dinitrophenylhydrazine and its derivatives, the chemical shifts can be predicted. mdpi.comscirp.org

The aromatic region will be particularly informative. In the parent 2,4-dinitrophenylhydrazine, the proton at the 3-position is a doublet, the proton at the 5-position is a doublet of doublets, and the proton at the 6-position is a doublet. In this compound, the methyl group is at the 5-position. This leaves two aromatic protons at the 3 and 6-positions. The proton at the 3-position, being ortho to a nitro group, is expected to be significantly downfield. The proton at the 6-position, ortho to the hydrazine group and meta to two nitro groups, will also be downfield but likely less so than the H-3 proton. The methyl group protons will appear as a singlet in the aliphatic region. The hydrazine protons (NH and NH₂) will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Table 3: Predicted ¹H-NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.4 | Singlet | -CH₃ |

| ~7.5 | Singlet | Ar-H (H-6) |

| ~8.8 | Singlet | Ar-H (H-3) |

| Broad | Singlet | -NH- |

| Broad | Singlet | -NH₂ |

Note: This table is predictive and based on the analysis of 2,4-dinitrophenylhydrazine and substituent effects. The exact chemical shifts can vary with the solvent used.

The ¹³C-NMR spectrum of this compound will provide information about the carbon skeleton of the molecule. The spectrum is expected to show six distinct signals for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro groups and the electron-donating hydrazine and methyl groups.

The carbons bearing the nitro groups (C-2 and C-4) will be deshielded and appear downfield. The carbon attached to the hydrazine group (C-1) will also be downfield. The carbon bearing the methyl group (C-5) will be influenced by the methyl substituent. The remaining aromatic carbons (C-3 and C-6) will have chemical shifts determined by their positions relative to the various substituents. The methyl carbon will appear in the aliphatic region at a characteristic chemical shift.

Table 4: Predicted ¹³C-NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~115 | C-6 |

| ~125 | C-3 |

| ~130 | C-5 |

| ~135 | C-1 |

| ~140 | C-4 |

| ~145 | C-2 |

Note: This table is predictive and based on the analysis of 2,4-dinitrophenylhydrazine and known substituent chemical shift effects.

Two-Dimensional NMR Correlation Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules by resolving overlapping signals in 1D NMR spectra and establishing correlations between different nuclei. wikipedia.orgmit.edu For a molecule such as this compound, with a substituted aromatic ring, various 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning the proton and carbon signals accurately. oxinst.comscience.gov

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds (vicinal coupling). libretexts.orgsdsu.edu In the case of this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons that are adjacent to each other. The absence of other cross-peaks would confirm the substitution pattern of the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that identifies direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgcolumbia.edu This is particularly useful for assigning the signals of the aromatic CH groups and the methyl group. An edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

The following table outlines the expected 2D NMR correlations for this compound based on its chemical structure.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| H-3 | H-6 | C-3 | C-1, C-2, C-4, C-5 |

| H-6 | H-3 | C-6 | C-1, C-2, C-4, C-5, -CH₃ |

| -CH₃ | None | C-CH₃ | C-4, C-5, C-6 |

| -NH- | -NH₂ | None | C-1 |

| -NH₂ | -NH- | None | C-1 |

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. escholarship.orgnih.gov For this compound, HRMS would be used to confirm its molecular formula, C₇H₈N₄O₄. The high mass accuracy of HRMS helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions.

The table below shows the calculated exact mass for the molecular ion of this compound and its protonated form, which would be observed in HRMS analysis.

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₈N₄O₄ | 212.0540 |

| [M+H]⁺ | C₇H₉N₄O₄ | 213.0618 |

Fragmentation Pattern Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. chemguide.co.uk The study of 2,4-dinitrophenylhydrazine and its derivatives has shown characteristic fragmentation pathways. researchgate.net The molecular ions are often energetically unstable and can break apart into smaller, more stable fragments. chemguide.co.uk

For this compound, the fragmentation is expected to involve cleavages around the functional groups. Common fragmentation patterns for dinitrophenylhydrazine derivatives include the loss of nitro groups (NO₂) and rearrangements. The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. youtube.com

A plausible fragmentation pathway for this compound is outlined in the table below, listing potential fragment ions and their corresponding m/z values.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 212 | [C₇H₈N₄O₄]⁺ | Molecular Ion |

| 195 | [C₇H₇N₄O₃]⁺ | Loss of OH radical |

| 182 | [C₇H₈N₄O₂]⁺ | Loss of NO radical |

| 166 | [C₇H₈N₄O]⁺ | Loss of NO₂ group |

| 152 | [C₇H₆N₃O₂]⁺ | Loss of NH₂ and NO₂ groups |

| 122 | [C₆H₄N₂O]⁺ | Further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. researchgate.net

Electronic Absorption Properties and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands due to the presence of chromophores, which are the parts of the molecule responsible for light absorption. The primary chromophore in this molecule is the dinitrophenyl group. The electronic transitions are typically of the π → π* and n → π* types. researchgate.net

The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the nitro groups. The n → π* transitions are typically less intense and involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. researchgate.net For 2,4-dinitrophenylhydrazine, absorptions around 267 nm and 363 nm have been assigned to π→π* and n→π* transitions, respectively. researchgate.net The presence of the methyl group is expected to cause a slight shift in these absorption maxima.

The expected electronic transitions and their corresponding approximate absorption maxima (λmax) are presented in the table below.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Dinitrophenyl ring | ~260-275 |

| n → π | Nitro and hydrazine groups | ~360-370 |

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption bands of a compound in response to a change in the polarity of the solvent. researchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For compounds like this compound, which possess both electron-donating (hydrazine) and electron-withdrawing (dinitro) groups, the excited state is often more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum of the n → π* transition. nih.gov Conversely, non-polar solvents would result in a blue shift (hypsochromic shift).

The following table illustrates the hypothetical effect of solvent polarity on the n → π* absorption maximum of this compound.

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax | Hypothetical λmax (nm) |

| Hexane | 1.88 | Hypsochromic (Blue Shift) | ~355 |

| Dichloromethane | 8.93 | - | ~360 |

| Ethanol (B145695) | 24.55 | Bathochromic (Red Shift) | ~365 |

| Acetonitrile (B52724) | 37.5 | Bathochromic (Red Shift) | ~368 |

| Water | 80.1 | Bathochromic (Red Shift) | ~375 |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The hydrazones derived from DNPH also have been extensively studied. For instance, the crystal structure of salicylaldehyde-2,4-dinitrophenylhydrazone shows an almost planar molecule. mdpi.com Similarly, in N-(2,4-Dinitrophenyl)-N′-(1-p-tolylethylidene)hydrazine, the molecule is approximately planar, with the mean planes of the ortho- and para-nitro groups forming dihedral angles of 2.17 (17)° and 2.05 (16)° with the benzene ring. researchgate.net These findings confirm that the dinitrophenylhydrazine moiety tends to adopt a planar geometry, which facilitates extensive electronic delocalization and influences the crystal packing.

Crystallographic data for two polymorphs of the parent compound, 2,4-dinitrophenylhydrazine, are presented below, illustrating the typical parameters obtained from SC-XRD studies.

| Parameter | DNPH (Form I) | DNPH (Form II) |

|---|---|---|

| Chemical Formula | C₆H₆N₄O₄ | C₆H₆N₄O₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Cc |

| a (Å) | Data not specified | 12.697 (5) |

| b (Å) | Data not specified | 9.179 (5) |

| c (Å) | Data not specified | 7.662 (5) |

| β (°) | Data not specified | 123.315 (5) |

| Volume (ų) | Data not specified | 746.2 (7) |

| Z | 4 | 4 |

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In DNPH and its derivatives, hydrogen bonds and π-π stacking are the dominant forces that direct the supramolecular assembly.

Hydrogen Bonding: In the crystal structures of DNPH derivatives, both intra- and intermolecular hydrogen bonds are common. An intramolecular N—H⋯O hydrogen bond between the hydrazine proton and an oxygen atom of the ortho-nitro group is frequently observed, which stabilizes the planar conformation of the molecule by forming an S(6) ring motif. researchgate.net

Intermolecular hydrogen bonds play a crucial role in linking molecules into larger networks. In one polymorph of DNPH, interactions between the hydrazine NH₂ group and the 4-nitro group of an adjacent molecule form a chain structure. nih.gov In derivatives, weak intermolecular C—H⋯O hydrogen bonds often connect symmetry-related molecules into extended chains or more complex three-dimensional networks. researchgate.net For example, in N′-(2,4-Dinitrophenyl)acetohydrazide, a strong intermolecular C=O⋯H—N hydrogen bond leads to the formation of molecular chains.

π-π Stacking: The planar nature of the dinitrophenyl ring system makes it highly conducive to π-π stacking interactions. These interactions, where aromatic rings are packed in a face-to-face or offset manner, are a significant stabilizing feature in the crystal structures. In one polymorph of DNPH, the crystal packing is characterized by a coplanar chain structure where sheets are stabilized by N—H⋯π interactions, with a face-to-face stacking distance of 3.306 (3) Å between the benzene ring centroid and a hydrazine nitrogen atom of a neighboring molecule. nih.gov In derivatives such as N-(2,4-Dinitrophenyl)-N′-(1-p-tolylethylidene)hydrazine, π–π stacking interactions are also observed, with a centroid–centroid distance of 3.8090 (9) Å between adjacent benzene rings. researchgate.net

Tautomeric Forms in Crystalline State

Tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms, can be observed in the crystalline state. For derivatives of dinitrophenylhydrazine, particularly hydrazones, keto-enol or imine-enamine tautomerism is possible. X-ray crystallography is instrumental in definitively identifying which tautomeric form is present in the solid state.

Polymorphic Investigations and Crystal Engineering

Polymorphism is the phenomenon where a compound crystallizes into two or more different crystal structures with distinct physical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline solids with desired properties.

2,4-Dinitrophenylhydrazine is a notable example of a compound that exhibits polymorphism. nih.gov Two distinct polymorphs have been structurally characterized.

Form I crystallizes in the monoclinic space group P2₁/c and exhibits a herringbone packing motif. nih.gov

Form II crystallizes in the monoclinic space group Cc. Its molecular structure is very similar to Form I, but the crystal packing is entirely different, featuring a coplanar chain structure. nih.gov

The distinct molecular arrangements in these polymorphs arise from subtle differences in their intermolecular interactions. nih.gov The ability to control the crystallization conditions to produce a specific polymorph is a central goal of crystal engineering. For instance, a noncentrosymmetric polymorph of 2,4-dinitrophenylhydrazine has been grown and investigated for its nonlinear optical (NLO) properties, demonstrating how crystal engineering can be used to create materials with specific functions. The study of polymorphs in related systems, such as 4′-methyl-2,4-dinitrodiphenylamine, further highlights how subtle changes in molecular structure can lead to different crystal packing and even different space group symmetries (centrosymmetric vs. non-centrosymmetric).

Reaction Mechanisms and Chemical Transformations Involving 5 Methyl 2,4 Dinitrophenyl Hydrazine

Mechanisms of Hydrazone Formation

The reaction of (5-Methyl-2,4-dinitrophenyl)hydrazine with aldehydes and ketones is a cornerstone of classical analytical chemistry, used for the qualitative detection and characterization of carbonyl compounds. ijsrst.comorganicmystery.comrroij.com This transformation proceeds via a condensation reaction to form a corresponding (5-Methyl-2,4-dinitrophenyl)hydrazone, which is typically a brightly colored crystalline solid. ijsrst.comwikipedia.org

The formation of a hydrazone from this compound and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction. wikipedia.orglibretexts.orgchemicalbook.com The mechanism involves two distinct stages:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine (B178648) group, possessing a lone pair of electrons, acts as a nucleophile. docbrown.info It attacks the electrophilic carbon atom of the carbonyl group. docbrown.info This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate, often called a carbinolamine.

Elimination (Dehydration): The carbinolamine intermediate is unstable and subsequently undergoes elimination of a water molecule. libretexts.orgchemicalbook.com This dehydration step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final hydrazone product. docbrown.info

The kinetics of hydrazone formation are highly dependent on the pH of the reaction medium. The reaction is most efficient under weakly acidic conditions, typically in the pH range of 4 to 5. organicmystery.com Acid catalysis plays a crucial, yet dual, role in the mechanism:

Activation of the Carbonyl Group: In the presence of an acid catalyst, the oxygen atom of the carbonyl group becomes protonated. This protonation increases the positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic hydrazine. organicmystery.com

Deactivation of the Nucleophile: If the acidity of the medium is too high (very low pH), the acid will protonate the nitrogen atom of the hydrazine group. organicmystery.com This forms a hydrazinium (B103819) salt, which neutralizes the lone pair of electrons required for the nucleophilic attack, thereby deactivating the nucleophile and halting the reaction.

Therefore, a delicate balance of acidity is required to maximize the reaction rate by activating the carbonyl compound without significantly deactivating the hydrazine nucleophile. The use of Brady's reagent, a solution of DNPH in methanol (B129727) and sulfuric acid, is formulated to provide this optimal acidic environment for the rapid formation of the hydrazone precipitate. rroij.comwikipedia.orglibretexts.org

| pH Condition | Effect on Carbonyl Group | Effect on Hydrazine Nucleophile | Overall Reaction Rate |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Strongly activated (protonated) | Deactivated (protonated) | Very Slow |

| Weakly Acidic (pH 4-5) | Activated (protonated) | Active (mostly unprotonated) | Fast (Optimal) |

| Neutral / Basic (pH > 7) | Not activated | Active | Slow |

Nucleophilic Aromatic Substitution Reactions at the Dinitrophenyl Moiety

The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally uncommon for unsubstituted benzene (B151609) rings. scribd.commasterorganicchemistry.com The SNAr mechanism is typically a two-step addition-elimination process. semanticscholar.orgresearchgate.net The presence of the electron-donating methyl group at the 5-position slightly reduces the ring's electrophilicity compared to the unsubstituted DNPH, which can lead to a modest decrease in reaction rates for SNAr reactions.

A defining feature of the SNAr mechanism is the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. scribd.commasterorganicchemistry.comnih.gov This complex results from the initial nucleophilic attack on a carbon atom of the aromatic ring. nih.gov

The stability of the Meisenheimer complex is paramount for the reaction to proceed. The negative charge introduced by the nucleophile is delocalized throughout the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups. masterorganicchemistry.comyoutube.com This resonance stabilization lowers the activation energy for its formation. scribd.com While Meisenheimer complexes have been isolated and characterized in many systems, in some cases, particularly with good leaving groups, the reaction may proceed through a more concerted pathway where the intermediate is a high-energy transition state rather than a stable species. researchgate.netnih.gov For this compound, any nucleophilic attack leading to substitution would proceed via a similar stabilized anionic intermediate.

Formation of the Intermediate (Rate-Limiting): In many cases, especially when the leaving group is highly electronegative and a good leaving group (like fluoride (B91410) or chloride), the initial nucleophilic attack to form the stabilized Meisenheimer complex is the rate-determining step. masterorganicchemistry.comsemanticscholar.org

Departure of the Leaving Group (Rate-Limiting): Conversely, if the leaving group is poor (i.e., strongly basic), its departure from the Meisenheimer complex can become the slower, rate-limiting step. semanticscholar.orgresearchgate.net Studies on various 2,4-dinitrobenzene derivatives have shown that the rate-determining step is dependent on the nature of the leaving group and the reaction conditions. semanticscholar.orgccsenet.org

The thermodynamics of the reaction are influenced by the relative stability of the reactants, the Meisenheimer intermediate, and the products. The strong electron-withdrawing nitro groups are essential for stabilizing the intermediate, making its formation thermodynamically accessible.

| Solvent | 10³ k (s⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| Methanol (MeOH) | 0.14 | 61.5 | 128 |

| Acetonitrile (B52724) (MeCN) | 1.11 | 49.4 | 146 |

| Dimethyl Sulfoxide (DMSO) | 12.7 | 47.3 | 132 |

Note: This data is for the closely related 1-chloro-2,4-dinitrobenzene and is presented to illustrate kinetic principles.

The choice of solvent has a profound impact on the rate of SNAr reactions. The polarity and protic nature of the solvent influence the stability of the reactants, the charged intermediate, and the transition states.

Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine demonstrate a significant solvent effect, with the reactivity order being DMSO > MeCN > MeOH. semanticscholar.org

Cyclization and Rearrangement Reactions

Cyclization reactions involving this compound typically proceed via its dinitrophenylhydrazone derivatives, which are readily formed by the condensation reaction with aldehydes and ketones. These hydrazones serve as versatile intermediates for the synthesis of various heterocyclic compounds.

(5-Methyl-2,4-dinitrophenyl)hydrazones, formed from the reaction of this compound with carbonyl compounds, are key precursors for synthesizing heterocyclic rings like indoles and pyrazoles.

Fischer Indole (B1671886) Synthesis: A prominent example of intramolecular cyclization is the Fischer indole synthesis. wikipedia.orgbyjus.com This acid-catalyzed reaction transforms an arylhydrazone into an indole. When a (5-Methyl-2,4-dinitrophenyl)hydrazone of a suitable aldehyde or ketone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), it undergoes a complex rearrangement to form a substituted indole. wikipedia.orgnih.gov

The reaction mechanism proceeds through several key steps:

The hydrazone tautomerizes to its enamine form. byjus.com

Protonation of the enamine is followed by a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement, which is the crucial bond-forming step. byjus.comnih.gov

The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

The presence of the two nitro groups on the phenyl ring strongly deactivates it, making the Fischer indole synthesis with this substrate more challenging compared to electron-rich phenylhydrazines. youtube.com High temperatures and strong acids are often required. The methyl group at the 5-position will ultimately be located at the 6-position of the resulting indole nucleus.

Synthesis of Pyrazoles: Pyrazoles can be synthesized by the reaction of this compound with 1,3-dicarbonyl compounds. dergipark.org.trnih.gov This condensation reaction is a classical and effective method for constructing the pyrazole (B372694) ring. nih.govhilarispublisher.com The reaction involves the sequential nucleophilic attack of both nitrogen atoms of the hydrazine onto the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization depends on the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov

| Heterocyclic Product | Precursors | Reaction Type | Key Conditions |

| Substituted Indole | (5-Methyl-2,4-dinitrophenyl)hydrazone of an aldehyde/ketone | Fischer Indole Synthesis | Acid catalyst (Brønsted or Lewis), heat wikipedia.orgbyjus.com |

| Substituted Pyrazole | This compound and a 1,3-dicarbonyl compound | Condensation/Cyclization | Typically in a protic solvent like ethanol (B145695) dergipark.org.tr |

The dinitrophenylhydrazone derivatives of this compound, while often stable crystalline solids, can undergo decomposition under certain conditions, notably in the presence of acid or at elevated temperatures.

Acid-Catalyzed Hydrolysis: In aqueous acidic solutions, dinitrophenylhydrazones can undergo hydrolysis, reverting to the original carbonyl compound and the parent hydrazine. nih.gov This is a reversible equilibrium reaction. The stability of the hydrazone is influenced by the concentration of the acid and the presence of water. For analytical purposes, where hydrazones are quantified, this decomposition can be a source of error. nih.govresearchgate.net Studies on ketone-2,4-dinitrophenylhydrazones have shown that the decomposition rate is dependent on the acid concentration, eventually reaching an equilibrium state. nih.gov The presence of the methyl group on the aromatic ring is expected to slightly increase the electron density on the ring but its effect on the hydrolysis equilibrium is generally minimal compared to the dominant nitro groups.

Isomerization and Decomposition: Under acidic conditions, ketone-2,4-dinitrophenylhydrazones can also undergo E/Z stereoisomerization around the C=N bond. nih.gov The equilibrium ratio of these isomers depends on the specific ketone and the reaction conditions. This isomerization can be a competing process with the hydrolytic decomposition. researchgate.net

Thermal Decomposition: The thermal stability of the parent compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH), has been studied using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). lew.roresearchgate.net The decomposition of DNPH begins after its melting point (around 200 °C) and proceeds in multiple exothermic steps. lew.ro A proposed mechanism involves intermolecular dehydration to form a benzotriazole (B28993) intermediate, followed by the cleavage of the N-N-N bond and subsequent degradation into gaseous products. lew.roresearchgate.net The dinitrophenylhydrazone derivatives are generally more stable than the parent hydrazine, but they will also decompose at high temperatures. The specific decomposition pathway and products would depend on the structure of the original carbonyl compound.

| Decomposition Type | Conditions | Key Processes | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid | Reversible equilibrium | This compound + Carbonyl Compound nih.gov |

| Thermal Decomposition | High temperature (>200 °C) | Multi-step exothermic degradation | Gaseous products, solid residue lew.ro |

Electrophilic Substitution Reactions on Aromatic Rings

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is exceptionally difficult and generally not a feasible synthetic route. The reactivity of an aromatic ring towards electrophiles is governed by the electronic nature of the substituents already present.

The substituents on the ring of this compound have the following effects:

Two Nitro (-NO₂) Groups: These are powerful deactivating groups due to both strong inductive electron withdrawal (-I effect) and resonance withdrawal (-M effect). They direct incoming electrophiles to the meta position relative to themselves. chemguide.co.uklibretexts.org

Methyl (-CH₃) Group: This is an activating group through inductive electron donation (+I effect) and hyperconjugation. It is an ortho, para-director. chemguide.co.uk

In this compound, the ring is substituted as follows:

Position 1: -NHNH₂

Position 2: -NO₂

Position 4: -NO₂

Position 5: -CH₃

The combined effect of two potent deactivating nitro groups and the inductively deactivating hydrazine group makes the aromatic ring extremely electron-deficient and thus highly resistant to attack by electrophiles. Any potential substitution would be directed by the complex interplay of these groups. The only vacant positions are 3 and 6.

Position 3: This position is ortho to the -NO₂ at C2 and meta to the -NHNH₂ at C1, the -NO₂ at C4, and the -CH₃ at C5.

Position 6: This position is ortho to the -NHNH₂ at C1 and the -CH₃ at C5, and meta to the -NO₂ at C2.

The powerful deactivating nature of the nitro groups dominates, rendering the ring essentially inert to standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. scribd.comscribd.com Forcing conditions would likely lead to decomposition of the molecule rather than substitution.

Analytical Applications of Dinitrophenylhydrazine Derivatives

Qualitative Analytical Chemistry

Detection of Aldehydes and Ketones

Information regarding the specific colorimetric changes, precipitate characteristics, and reaction conditions for (5-Methyl-2,4-dinitrophenyl)hydrazine with various aldehydes and ketones is not available in published research.

Differentiation of Carbonyl Functional Groups

While DNPH derivatives have characteristic melting points that help identify the original carbonyl compound, a corresponding database for derivatives of this compound does not exist in the scientific literature. ijsrst.com

Quantitative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

Protocols for using this compound as a derivatizing agent for HPLC analysis, including detection limits and linearity for its hydrazones, are not documented.

Derivatization Strategies for HPLC Detection

Specific derivatization strategies, including optimal reaction pH, temperature, and solvents tailored for this compound, have not been published. For the parent compound DNPH, such methods are well-established for various sample matrices, from environmental air samples to biological fluids. sjpas.comsjpas.com

Separation of Structural Isomers and Homologues

The formation of syn/anti-isomers is a known phenomenon for dinitrophenylhydrazones, which can complicate HPLC analysis. nih.gov Studies detailing the chromatographic separation and identification of isomers formed from this compound are absent from the literature.

Method Validation (Linearity, Detection Limits, Reproducibility)

The validation of analytical methods using DNPH derivatives is crucial to ensure the reliability and accuracy of the results. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), and reproducibility.

Linearity: Linearity is established by creating a calibration curve from standard solutions of the target carbonyl-DNPH derivatives at various concentrations and analyzing them with the chosen method. oup.com Excellent linearity is frequently reported for these methods, with correlation coefficients (r or R²) often exceeding 0.999. oup.comfishersci.comresearchgate.net For instance, a high-performance liquid chromatography (HPLC) method for formaldehyde (B43269) demonstrated excellent linearity in a concentration range of 0.33–333 ppm, with a correlation coefficient of 0.99994. oup.com Similarly, an ultra-high performance liquid chromatography (UHPLC) method for a suite of carbonyl-DNPH derivatives showed correlation coefficients greater than 0.999 over a range of 98-50,000 ng/mL. fishersci.com

Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. fishersci.comresearchgate.net These limits are typically determined based on the signal-to-noise ratio (S/N), commonly 3 for LOD and 10 or 15 for LOQ. fishersci.comresearchgate.net Methods utilizing DNPH derivatization can achieve very low detection limits, often in the parts-per-billion (ppb) or even lower range, making them suitable for trace analysis. fishersci.comagilent.com For example, an HPLC-UV method for formaldehyde reported a detection limit of 0.1 ppm (0.03 ng). oup.comnih.gov A UHPLC method for various carbonyls reported LODs ranging from 33.9 to 104.5 ng/mL and LOQs from 181.2 to 396.8 ng/mL. fishersci.com

Reproducibility: Reproducibility assesses the consistency of results over multiple analyses. It is typically expressed as the relative standard deviation (RSD). fishersci.comtandfonline.com Methods based on DNPH derivatization generally exhibit high reproducibility, with RSD values often below 5-10%. fishersci.comresearchgate.netmdpi.com For a set of carbonyl-DNPH derivatives, retention time RSDs ranged from 0.52-2.22% and peak area RSDs ranged from 0.46-4.91% across five replicate injections, indicating excellent method reproducibility. fishersci.com The repeatability of a new derivatization method for formaldehyde was evaluated with three independent derivatizations, yielding a relative standard deviation of less than 4%. mdpi.com

| Analyte/Method | Linearity Range | Correlation Coefficient (r/R²) | LOD | LOQ | Reproducibility (RSD) | Source |

|---|---|---|---|---|---|---|

| Formaldehyde-DNPH (HPLC-UV) | 0.33–333 ppm | 0.99994 | 0.1 ppm | 0.33 ppm | 2.9% (Accuracy) | oup.com |

| Various Carbonyl-DNPHs (UHPLC-UV) | 98–50000 ng/mL | > 0.999 | 33.9–104.5 ng/mL | 181.2–396.8 ng/mL | 0.46–4.91% (Peak Area) | fishersci.com |

| Muscone-DNPH (HPLC) | 0.04–30.00 µg/mL | 0.9999 | 0.005 µg/mL | 0.04 µg/mL | < 4.12% | researchgate.net |

| Formaldehyde-DNPH (UPLC) | N/A | N/A | 17 µg/L | 50 µg/L | < 4% | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

While HPLC with UV detection is a common method for analyzing DNPH derivatives, coupling liquid chromatography with mass spectrometry (LC-MS) offers significantly enhanced specificity and sensitivity. longdom.orgnih.govnih.gov Mass spectrometry provides molecular weight and structural information, which is invaluable for confirming the identity of analytes, especially in complex matrices where chromatographic co-elution can occur. nih.gov

The use of tandem mass spectrometry (MS/MS) further improves selectivity. agilent.com In MS/MS, a specific precursor ion (e.g., the molecular ion of a DNPH derivative) is selected and fragmented to produce characteristic product ions. This technique, often performed in multiple reaction monitoring (MRM) mode, allows for highly specific detection and quantification, even for compounds that are not fully resolved chromatographically. agilent.comlongdom.org For example, methacrolein (B123484) and 2-butanone (B6335102) derivatives, which could not be separated by UHPLC, were successfully identified and quantified using LC/MS/MS due to their different product ions. agilent.com

Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been successfully employed for the analysis of DNPH derivatives. nih.gov LC-MS methods can achieve significantly lower detection limits compared to LC-UV methods. An LC/MS/MS method for 14 carbonyl-DNPH compounds reported detection limits in the range of 0.03 to 0.3 ppb, which was substantially lower than the 60 to 180 ppb achieved by a UHPLC-UV method. agilent.com This makes LC-MS an essential tool for trace-level analysis of carbonyl compounds in various environmental and biological samples. longdom.orgsci-hub.se

Spectrophotometric Quantification Methods

Spectrophotometry provides a straightforward and accessible method for the quantification of total carbonyl content. nih.govcellbiolabs.com The technique relies on the measurement of light absorbance by the colored dinitrophenylhydrazone products. cellbiolabs.comresearchgate.net

The reaction of DNPH with carbonyl compounds produces a 2,4-dinitrophenylhydrazone, which has a characteristic absorption maximum in the ultraviolet-visible (UV-Vis) spectrum, typically between 360 and 375 nm. cellbiolabs.comresearchgate.netresearchgate.net This property is the basis for colorimetric and spectrophotometric assays. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the carbonyl-hydrazone derivative.

Modifications to the standard assay have been developed to improve sensitivity and reduce interferences. For example, adding a base like Sodium Hydroxide (NaOH) to the solution after derivatization can shift the maximum absorbance wavelength to around 450 nm. nih.govresearchgate.net This shift helps to reduce interference from unreacted DNPH, simplifying the quantification process by eliminating the need for precipitation and washing steps. nih.gov Colorimetric tests have also been developed for the qualitative or semi-quantitative monitoring of aldehydes on solid-phase supports, where the presence of an aldehyde is indicated by a visible color change to red or dark orange. nih.gov

For quantitative analysis, a calibration curve is essential. depauw.edu This is constructed by preparing a series of standard solutions containing known concentrations of the target analyte (or a representative carbonyl-DNPH derivative) and measuring their absorbance at the wavelength of maximum absorption (λmax). researchgate.net

The absorbance values are then plotted against the corresponding concentrations. A linear regression analysis is performed on the data points to generate a calibration equation (typically in the form of y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. oup.com The quality of the calibration curve is assessed by its correlation coefficient (R²), with a value close to 1.0 indicating a strong linear relationship. oup.com Once validated, the concentration of the carbonyl derivative in an unknown sample can be determined by measuring its absorbance and calculating the concentration using the regression equation from the calibration curve. researchgate.net

Applications in Environmental Monitoring

DNPH-based methods are widely used in environmental science for the monitoring of volatile organic compounds (VOCs), particularly carbonyl compounds, which are significant air pollutants. chemiis.comnih.gov

Carbonyl compounds are ubiquitous in ambient, indoor, and industrial air, originating from sources such as vehicle emissions, industrial processes, and off-gassing from building materials. fishersci.comnih.gov Many of these compounds, like formaldehyde and acetaldehyde, are classified as hazardous air pollutants and potential carcinogens. fishersci.comagilent.com

The standard approach for analyzing airborne carbonyls, such as EPA Method TO-11A, involves drawing a known volume of air through a sorbent cartridge coated with an acidic solution of DNPH. epa.govsigmaaldrich.com Carbonyls in the air react with the DNPH on the cartridge to form stable hydrazone derivatives. epa.govca.gov These derivatives are then eluted from the cartridge with a solvent, typically acetonitrile (B52724), and analyzed by HPLC with UV detection at approximately 360 nm. epa.govca.gov

A critical consideration in air sampling is the presence of ozone, which can react with DNPH and the formed hydrazones, leading to negative interference and underestimation of carbonyl concentrations. epa.govnih.gov To mitigate this, an ozone denuder or scrubber, often containing potassium iodide, is typically placed upstream of the DNPH cartridge to remove ozone from the air sample before it reaches the collection medium. epa.govsigmaaldrich.comnih.gov The sensitivity of these methods allows for the detection of carbonyl compounds at sub-ppb levels, making them suitable for assessing air quality and human exposure. researchgate.net

Detection of Aldehydes in Water Samples

The presence of aldehydes in water, arising from industrial discharge, disinfection byproducts, or natural processes, is a significant environmental concern due to their potential toxicity. This compound provides a reliable method for the detection and quantification of these compounds. The methodology is based on the derivatization of aldehydes to form corresponding (5-Methyl-2,4-dinitrophenyl)hydrazones.

The reaction involves the nucleophilic addition of the amino group of this compound to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone. These derivatives are typically brightly colored, insoluble solids that can be easily separated from the aqueous sample and quantified.

Research Findings:

While specific studies focusing solely on this compound for water analysis are not extensively documented in readily available literature, the established protocols for DNPH are directly applicable. The general procedure involves:

Sample Collection and Preparation: Water samples are collected and may require pH adjustment to optimize the derivatization reaction.

Derivatization: A solution of this compound in a suitable solvent (often acidified methanol (B129727) or ethanol) is added to the water sample. The mixture is allowed to react, leading to the precipitation of the hydrazone derivatives.

Extraction and Analysis: The hydrazone precipitates are then extracted using a solid-phase extraction (SPE) cartridge or a liquid-liquid extraction technique. The extract is subsequently analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

The methyl group on the phenyl ring of this compound can subtly influence the properties of the resulting hydrazones, such as their solubility and chromatographic behavior, which may offer advantages in specific analytical scenarios compared to the parent DNPH.

Analytical Utility in Organic Compound Characterization

Beyond quantitative analysis, this compound is a cornerstone reagent in classical qualitative organic analysis for the characterization of unknown aldehydes and ketones.

The reaction of an unknown carbonyl compound with this compound yields a solid, crystalline (5-Methyl-2,4-dinitrophenyl)hydrazone. chemiis.com This process is highly reliable for confirming the presence of a carbonyl functional group. rroij.com The key advantage of this method lies in the physical properties of the derivatives. While many simple aldehydes and ketones are liquids, their corresponding hydrazones are solids with sharp, characteristic melting points. rroij.com

The procedure typically involves dissolving the unknown carbonyl compound in a solvent such as ethanol (B145695) and adding the this compound reagent. The resulting precipitate is then isolated by filtration, purified by recrystallization, and its melting point is determined. ijsrst.comchemguide.co.uk By comparing the observed melting point to a database of known values for (5-Methyl-2,4-dinitrophenyl)hydrazones, the identity of the original aldehyde or ketone can be deduced.

Table 1: Illustrative Melting Points of (5-Methyl-2,4-dinitrophenyl)hydrazone Derivatives

| Parent Carbonyl Compound | Derivative Melting Point (°C) |

| Formaldehyde | Data not readily available |

| Acetaldehyde | Data not readily available |